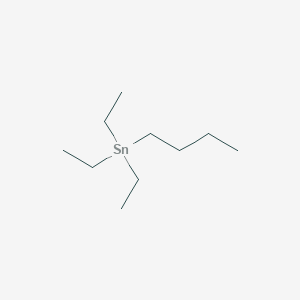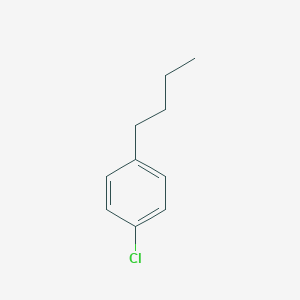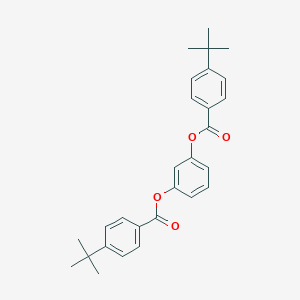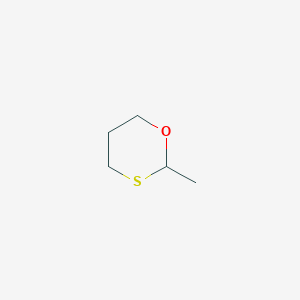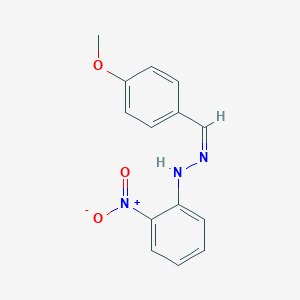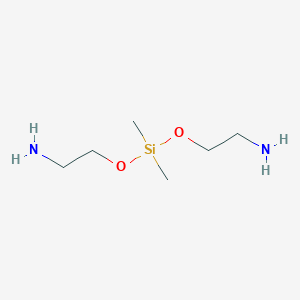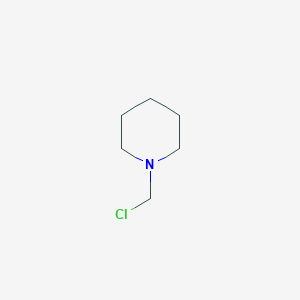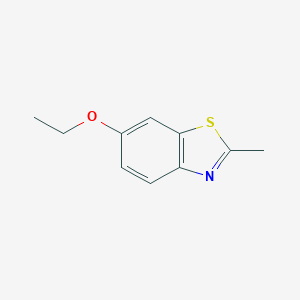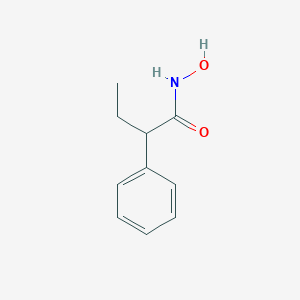
N-hydroxy-2-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-hydroxy-2-phenylbutanamide (HPB) is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of phenylbutyric acid, which has been shown to have anti-cancer and anti-inflammatory properties. HPB has been found to exhibit similar properties, making it a promising candidate for further research. In
科学研究应用
N-hydroxy-2-phenylbutanamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its anti-cancer properties. Studies have shown that N-hydroxy-2-phenylbutanamide can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy.
Another area of research is the anti-inflammatory properties of N-hydroxy-2-phenylbutanamide. It has been shown to reduce inflammation in animal models of arthritis and colitis. N-hydroxy-2-phenylbutanamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of N-hydroxy-2-phenylbutanamide is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs can lead to changes in gene expression that can result in anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects
N-hydroxy-2-phenylbutanamide has been found to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It can also reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. N-hydroxy-2-phenylbutanamide has also been found to increase the production of neurotrophic factors, which can promote the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using N-hydroxy-2-phenylbutanamide in lab experiments is its low toxicity. It has been found to be well-tolerated in animal models, even at high doses. Another advantage is its ability to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy.
One limitation of using N-hydroxy-2-phenylbutanamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments. Another limitation is the lack of understanding of its mechanism of action, which can make it difficult to design experiments to test its effectiveness.
未来方向
There are a number of future directions for research on N-hydroxy-2-phenylbutanamide. One area of interest is its potential use in combination with other anti-cancer drugs. Studies have shown that N-hydroxy-2-phenylbutanamide can enhance the effectiveness of chemotherapy drugs, and further research is needed to explore this potential.
Another area of research is the development of more effective synthesis methods for N-hydroxy-2-phenylbutanamide. Current methods can be time-consuming and require the use of hazardous chemicals. Developing more efficient and safer methods could make N-hydroxy-2-phenylbutanamide more accessible for research.
Finally, further research is needed to fully understand the mechanism of action of N-hydroxy-2-phenylbutanamide. This could lead to the development of more targeted therapies for cancer, inflammation, and neurodegenerative diseases.
Conclusion
N-hydroxy-2-phenylbutanamide is a promising chemical compound for scientific research. It has been found to exhibit anti-cancer and anti-inflammatory properties, making it a potential therapy for a variety of diseases. Its low toxicity and ability to enhance the effectiveness of chemotherapy drugs make it a valuable tool for lab experiments. Further research is needed to fully understand its mechanism of action and explore its potential in combination with other drugs.
合成方法
The synthesis of N-hydroxy-2-phenylbutanamide involves the reaction of phenylbutyric acid with hydroxylamine hydrochloride. The reaction is typically carried out in an organic solvent such as ethanol or methanol and requires the use of a catalyst such as sulfuric acid. The resulting product is then purified using column chromatography or recrystallization.
属性
CAS 编号 |
17698-12-3 |
|---|---|
产品名称 |
N-hydroxy-2-phenylbutanamide |
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC 名称 |
N-hydroxy-2-phenylbutanamide |
InChI |
InChI=1S/C10H13NO2/c1-2-9(10(12)11-13)8-6-4-3-5-7-8/h3-7,9,13H,2H2,1H3,(H,11,12) |
InChI 键 |
ILDDBGWBYJLIEA-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NO |
规范 SMILES |
CCC(C1=CC=CC=C1)(C(=O)N)O |
其他 CAS 编号 |
131802-71-6 |
同义词 |
2-hydroxy-2-phenylbutyramide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



